
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-méthyl-4-(trifluorométhyl)pyrrolidine-3-carboxylique chlorhydrate est un composé qui présente un cycle pyrrolidine substitué par un groupe méthyle et un groupe trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-méthyl-4-(trifluorométhyl)pyrrolidine-3-carboxylique chlorhydrate implique généralement la construction du cycle pyrrolidine suivie de l’introduction des groupes méthyle et trifluorométhyle. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la condensation du cyanoacétate de sodium avec le méthanesulfonate de N-(méthoxyméthylène)-N,N-diméthylaminium, suivie d’une acylation avec du chlorure de trifluoroacétyle, puis d’étapes de cyclisation et d’hydrolyse .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de solvants, de catalyseurs et de contrôles de température spécifiques pour garantir une synthèse efficace. Le processus devrait également être évolutif pour répondre aux besoins de l’industrie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-méthyl-4-(trifluorométhyl)pyrrolidine-3-carboxylique chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les groupes trifluorométhyle et méthyle peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l’oxydation, des réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction, et des nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, comme la température, le solvant et le temps de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution pourraient introduire de nouveaux groupes fonctionnels dans le cycle pyrrolidine.
4. Applications de la recherche scientifique
L’acide 4-méthyl-4-(trifluorométhyl)pyrrolidine-3-carboxylique chlorhydrate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les cibles biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques
Applications De Recherche Scientifique
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Le mécanisme d’action de l’acide 4-méthyl-4-(trifluorométhyl)pyrrolidine-3-carboxylique chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer l’affinité de liaison du composé à certaines protéines ou enzymes, ce qui peut entraîner des effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés de la pyrrolidine tels que :
- Acide 4-(trifluorométhyl)pyridine-3-carboxylique
- Chlorhydrate de 3-méthyl-4-(trifluorométhyl)pipéridin-4-ol
Unicité
L’acide 4-méthyl-4-(trifluorométhyl)pyrrolidine-3-carboxylique chlorhydrate est unique en raison de la présence à la fois d’un groupe méthyle et d’un groupe trifluorométhyle sur le cycle pyrrolidine.
Propriétés
Formule moléculaire |
C7H11ClF3NO2 |
|---|---|
Poids moléculaire |
233.61 g/mol |
Nom IUPAC |
4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H |
Clé InChI |
DKCBOWCAJXKSKV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC1C(=O)O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


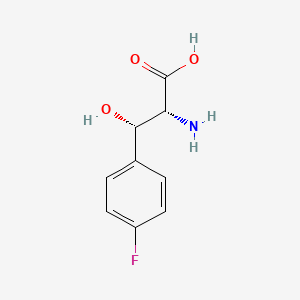

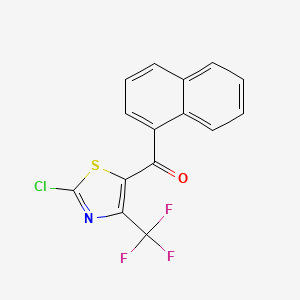
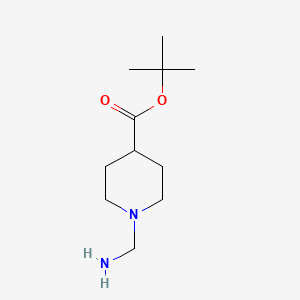
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)

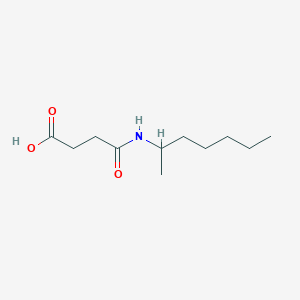
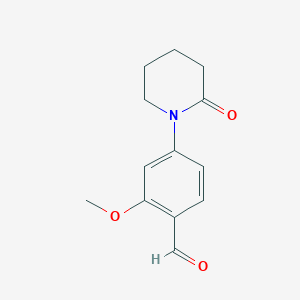

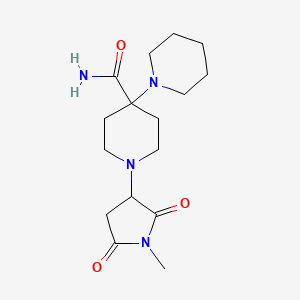
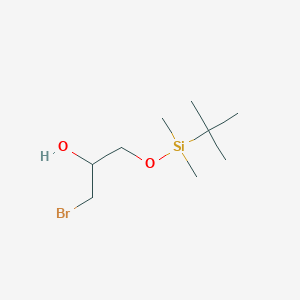

![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
